molecular formula C10H15NO2 B2693707 N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide CAS No. 2110606-61-4

N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide

Cat. No. B2693707
CAS RN: 2110606-61-4
M. Wt: 181.235
InChI Key: BDILWWKWTUCFKC-UHFFFAOYSA-N
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Description

N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide is a chemical compound that has been gaining attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of cyclopropyl amide and has been found to exhibit interesting biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide is not fully understood, but it is believed to act by inhibiting certain enzymes or receptors in the body. This compound has been found to exhibit strong binding affinity towards specific targets, which makes it a promising candidate for drug development.
Biochemical and physiological effects:
N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide in lab experiments is its potency and specificity. This compound has been found to have strong biological activity and exhibits high binding affinity towards specific targets. However, one of the limitations of using this compound is its cost and availability. It can be difficult and expensive to obtain large quantities of N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide for use in lab experiments.

Future Directions

There are many potential future directions for the study of N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide. One area of interest is in the development of new drugs and therapies based on this compound. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide. Finally, future studies may focus on optimizing the synthesis method and improving the availability of this compound for use in lab experiments.

Synthesis Methods

The synthesis of N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide involves the reaction of cyclopropyl amine with prop-2-enoyl chloride. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising areas of application is in the development of new drugs and therapies. This compound has been found to exhibit potent biological activity and has shown promising results in the treatment of various diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

N-(5-cyclopropyloxolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-10(12)11-8-5-9(13-6-8)7-3-4-7/h2,7-9H,1,3-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDILWWKWTUCFKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(OC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Cyclopropyloxolan-3-yl)prop-2-enamide

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